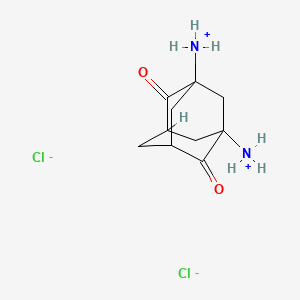
(5-Azaniumyl-2,6-dioxo-1-adamantyl)azanium;dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Azaniumyl-2,6-dioxo-1-adamantyl)azanium;dichloride is a compound that features the adamantane structure, which is known for its stability and rigidity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Azaniumyl-2,6-dioxo-1-adamantyl)azanium;dichloride typically involves the reaction of adamantane derivatives with appropriate reagents. One common method involves the reaction of 2,6-di-adamantyl-4-R-phenol with n-butyllithium in tetrahydrofuran (THF) to yield lithiated derivatives. These derivatives are then reacted with zirconium tetrachloride in THF to form the base-free dichloride complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
(5-Azaniumyl-2,6-dioxo-1-adamantyl)azanium;dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The adamantane structure allows for substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce halogen atoms into the adamantane structure.
科学的研究の応用
Chemistry
In chemistry, (5-Azaniumyl-2,6-dioxo-1-adamantyl)azanium;dichloride is used as a precursor for the synthesis of other adamantane derivatives. Its stability and rigidity make it a valuable building block for complex molecular architectures.
Biology
In biological research, this compound is studied for its potential as a drug delivery agent. The adamantane structure can enhance the stability and bioavailability of pharmaceuticals.
Medicine
In medicine, derivatives of this compound are explored for their antiviral and antimicrobial properties. The rigid structure of adamantane derivatives can interfere with viral replication and bacterial cell wall synthesis .
Industry
In the industrial sector, this compound is used in the production of high-performance polymers and materials. Its stability and resistance to degradation make it suitable for applications in harsh environments.
作用機序
The mechanism of action of (5-Azaniumyl-2,6-dioxo-1-adamantyl)azanium;dichloride involves its interaction with molecular targets such as enzymes and receptors. The adamantane structure can fit into hydrophobic pockets of proteins, altering their function. This interaction can inhibit viral replication or bacterial growth by disrupting essential biological processes .
類似化合物との比較
Similar Compounds
1-Adamantylacetic acid: Known for its use in organic synthesis and as a building block for pharmaceuticals.
2-Adamantyl-5-aryl-2H-tetrazoles: Studied for their antiviral properties and potential as therapeutic agents.
3-(1-Adamantyl)-3-chloropropenal: Used in the synthesis of heterocyclic compounds like thiophenes and isoxazoles.
Uniqueness
(5-Azaniumyl-2,6-dioxo-1-adamantyl)azanium;dichloride stands out due to its dual azanium groups, which can enhance its solubility and reactivity compared to other adamantane derivatives. This unique feature makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
(5-azaniumyl-2,6-dioxo-1-adamantyl)azanium;dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c11-9-2-5-1-6(8(9)14)3-10(12,4-9)7(5)13;;/h5-6H,1-4,11-12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJUQAXZUCJMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC(C2=O)(CC1C3=O)[NH3+])[NH3+].[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-fluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1H-indole-2-carboxamide](/img/structure/B6041113.png)
![2-(4-METHOXYPHENYL)-2H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE](/img/structure/B6041116.png)
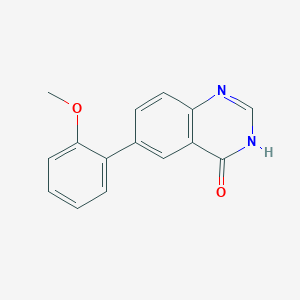

![2,6-dimethoxy-4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]phenol](/img/structure/B6041133.png)
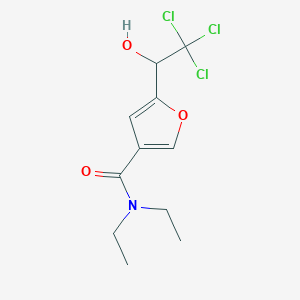
![5-[1-(2-aminopyridine-4-carbonyl)pyrrolidin-2-yl]-N-cyclobutylthiophene-2-carboxamide](/img/structure/B6041137.png)
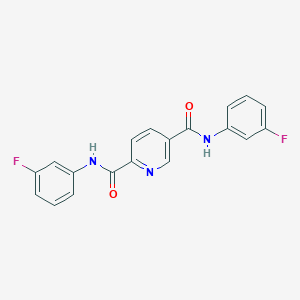
![5-(4-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B6041148.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[1-methyl-2-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6041156.png)
![3,4-dihydro-2H-quinolin-1-yl-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B6041165.png)
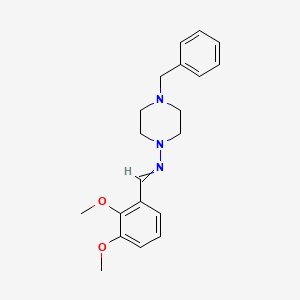
![N-[2-(diethylamino)ethyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B6041174.png)
![[4-(2-Chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]-(5-methylfuran-2-yl)methanone](/img/structure/B6041176.png)
